Antifungal Potency Comparison
In a direct head-to-head comparison against the standard-of-care drug itraconazole, Antifungal agent 108 (compound 14d) demonstrated comparable in vitro potency against Madurella mycetomatis strain MM55 but with a dramatically improved selectivity profile [1]. The compound exhibited an IC50 value of 0.9 μM, which is in the same order of magnitude as itraconazole (IC50 = 1.1 μM) [1]. Critically, the selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50 in NIH-3T3 fibroblasts) to the antifungal IC50, was 16 for Antifungal agent 108, compared to just 0.8 for itraconazole [1]. This represents a 20-fold improvement in the therapeutic window in vitro.
| Evidence Dimension | Antifungal Potency (IC50) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC50 = 0.9 ± 0.8 μM; SI = 16 |
| Comparator Or Baseline | Itraconazole: IC50 = 1.1 ± 0.4 μM; SI = 0.8 |
| Quantified Difference | Comparable IC50 (0.9 vs 1.1 μM); 20-fold higher Selectivity Index (16 vs 0.8) |
| Conditions | In vitro assay against Madurella mycetomatis strain MM55; Cytotoxicity assessed in NIH-3T3 mouse fibroblast cells. |
Why This Matters
This data directly addresses the primary limitation of itraconazole therapy, which is its narrow therapeutic window and significant host cell toxicity, by demonstrating a quantifiably safer profile at efficacious concentrations.
- [1] Elkheir, L. Y. M., et al. (2024). Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. European Journal of Medicinal Chemistry, 277, 116720. View Source
